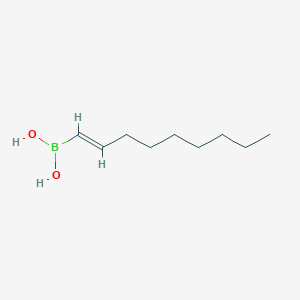

trans-Nonenylboronic acid

説明

trans-Nonenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid functional group attached to a trans-alkene chain. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction .

作用機序

Target of Action

Trans-Nonenylboronic acid is a versatile organoboron compound . It is primarily used in proteomics research . .

Mode of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets . This property allows them to modulate the activity of these targets, leading to various downstream effects.

Biochemical Pathways

Boronic acids, including this compound, are known to participate in various biochemical pathways. They are particularly used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with Pd(II) complexes, which migrates the aryl and alkenyl groups of boronic acid to Pd and produces a Pd–C bond . This reaction is a fundamental step in various catalytic reactions .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

Boronic acids are known to have diverse biological activities, including protease inhibition . They can also act as covalent ligands in structural biology .

生化学分析

Biochemical Properties

Trans-Nonenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This interaction is crucial in the context of enzyme inhibition, where this compound can act as an inhibitor by binding to the active site of enzymes that contain serine or threonine residues. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. At the molecular level, this compound binds to the active sites of enzymes through its boronic acid moiety, forming a tetrahedral boronate complex. This binding can inhibit enzyme activity by blocking substrate access to the active site. Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity on enzymes and other biomolecules. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing insulin sensitivity and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of this compound in tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where specific dosages are required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization and accumulation within these compartments can influence its activity and function. For instance, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize to the endoplasmic reticulum, Golgi apparatus, and lysosomes. The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nonenyl group can facilitate its interaction with membrane-bound proteins, directing it to specific cellular compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Nonenylboronic acid typically involves the hydroboration of non-1-ene with a borane reagent, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions: trans-Nonenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or aldehyde.

Reduction: Formation of the corresponding alkane.

Substitution: Participation in cross-coupling reactions like the Suzuki–Miyaura reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.

Major Products Formed:

Oxidation: Nonanal or nonanol.

Reduction: Nonane.

Substitution: Various substituted alkenes depending on the coupling partner.

科学的研究の応用

Chemistry: trans-Nonenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them valuable tools in drug discovery .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block .

類似化合物との比較

- Phenylboronic acid

- Vinylboronic acid

- Allylboronic acid

Comparison: trans-Nonenylboronic acid is unique due to its trans-alkene chain, which imparts distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the trans-configuration is advantageous .

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a key player in the development of new materials and pharmaceuticals.

特性

IUPAC Name |

[(E)-non-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXRMSFSNQEBV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421407 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-77-0 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)

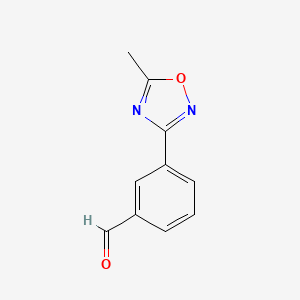

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)